molecular formula C13H10F2N2O2 B3389354 1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 926207-33-2

1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B3389354
CAS No.: 926207-33-2
M. Wt: 264.23 g/mol
InChI Key: PNQRRJZHLKZNGZ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid (Molecular Formula: C13H10F2N2O2, Molecular Weight: 264.23) is a pyrazole-based chemical compound of significant interest in biomedical research, particularly for its potent biological activities. [2] This compound belongs to a class of pyrazole derivatives that have demonstrated a remarkable mechanism of action as multifunctional agents. Research indicates that closely related analogues act by interfering with key cellular processes linked to disease states. These compounds exhibit strong antioxidant activity , effectively inhibiting reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation in cellular models such as human platelets. [3] Furthermore, they protect against oxidative stress by restoring oxidative phosphorylation efficiency and inhibiting NADPH oxidase activity. [3] Beyond its antioxidative properties, this structural scaffold shows promising antiproliferative activity . Extensive screening has revealed that such pyrazole derivatives can strongly inhibit the proliferation of both solid tumor and leukemia cell lines, making them compelling candidates for ongoing oncology and drug discovery research programs. [3] The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-7-4-8(15)6-9(5-7)17-11-3-1-2-10(11)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQRRJZHLKZNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-difluorobenzaldehyde with cyclopentanone and hydrazine hydrate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Substituent Effects on Aromatic Rings

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Notes
1-(3,5-Difluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid (Target) C₁₃H₁₀F₂N₂O₂ 3,5-difluoro 280.23 High electron-withdrawing effect; moderate polarity
1-[3,5-bis(Trifluoromethyl)phenyl]-cyclopenta[c]pyrazole-3-carboxylic acid C₁₅H₁₀F₆N₂O₂ 3,5-bis(trifluoromethyl) 372.25 Enhanced lipophilicity; discontinued due to synthesis/stability issues
1-(3-Chloro-2-fluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid C₁₃H₁₀ClFN₂O₂ 3-chloro, 2-fluoro 296.68 Steric hindrance from Cl; potential halogen bonding
1-(3-Bromophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid C₁₃H₁₀BrN₂O₂ 3-bromo 321.14 Increased lipophilicity; heavier atom may affect metabolism
1-(2-Fluoro-4-methylphenyl)-cyclopenta[c]pyrazole-3-carboxylic acid C₁₄H₁₂FN₂O₂ 2-fluoro, 4-methyl 274.26 Methyl group enhances hydrophobicity; altered steric profile

Key Observations :

  • Halogen size influences steric effects: Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl) .
  • Disubstitution patterns (e.g., 3,5-difluoro vs. 3-chloro-2-fluoro) alter electronic distribution and spatial orientation, impacting receptor interactions .

Core Modifications: Cyclopenta[c]pyrazole vs. Larger Ring Systems

Table 2: Impact of Ring Size on Physicochemical Properties

Compound Name Ring System Molecular Formula Molecular Weight (g/mol) Notes
Target Compound Cyclopenta[c]pyrazole C₁₃H₁₀F₂N₂O₂ 280.23 Compact structure; ideal for rigid binding pockets
1-(4-Fluorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid Cyclohepta[c]pyrazole C₁₅H₁₅FN₂O₂ 274.29 Larger ring increases conformational flexibility; may reduce target specificity

Key Observations :

  • Cyclopenta[c]pyrazole offers a balance between rigidity and synthetic feasibility, making it a preferred scaffold in drug design.
  • Cyclohepta[c]pyrazole introduces flexibility but may reduce binding affinity due to increased entropy .

Functional Group Variations: Carboxylic Acid vs. Amine

Table 3: Role of Functional Groups in Bioactivity

Compound Name Functional Group Molecular Weight (g/mol) Potential Applications
Target Compound Carboxylic acid 280.23 Enhances solubility; facilitates ionic interactions
1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine Hydrochloride Amine (protonated) 253.70 Improved membrane permeability; used in CNS-targeting agents

Key Observations :

  • Carboxylic acid groups improve water solubility and are critical for interactions with polar residues in enzymes.
  • Amine groups enhance blood-brain barrier penetration, making them suitable for neuroactive compounds .

Biological Activity

1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H11_{11}F2_2N2_2O2_2
  • SMILES : C1CC2=C(C1)N(N=C2C(=O)O)C3=CC(=CC=C3)F
  • InChIKey : SKEMDXFVYOXUAB-UHFFFAOYSA-N

The compound features a cyclopentapyrazole core structure with difluorophenyl and carboxylic acid substituents, which may contribute to its biological activity.

Pharmacological Profile

Research indicates that compounds with pyrazole scaffolds exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The following table summarizes the key pharmacological effects associated with derivatives of pyrazole compounds:

Activity Mechanism Reference
Anti-inflammatoryInhibition of cytokines like TNF-α and IL-6
AnalgesicPain relief through COX inhibition
AnticancerInduction of apoptosis in cancer cells
AntimicrobialActivity against various bacterial strains

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study demonstrated that derivatives of pyrazole exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models. Compounds showed up to 84.2% inhibition compared to standard drugs like diclofenac .
  • Anticancer Potential :
    Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were shown to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation .
  • Antimicrobial Activity :
    In vitro studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens. For example, compounds were tested against Mycobacterium tuberculosis and exhibited promising results comparable to standard treatments .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cyclooxygenase (COX) : Leading to reduced inflammation and pain.
  • Modulation of Apoptotic Pathways : Inducing cell death in cancerous cells.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function.

Q & A

Basic: What are the standard synthetic routes for 1-(3,5-difluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid, and how is structural confirmation achieved?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of cyclopentanone derivatives with hydrazine hydrate to form the pyrazole ring, followed by introduction of the 3,5-difluorophenyl group via nucleophilic substitution or coupling reactions .
  • Step 2: Carboxylic acid functionalization at the pyrazole 3-position using reagents like ethyl chloroformate, followed by hydrolysis under acidic or basic conditions .
  • Structural Confirmation:
    • X-ray Diffraction (XRD): Determines crystallinity and unit cell parameters. For example, indexed (h k l) values confirm monoclinic or orthorhombic systems in related pyrazole derivatives .
    • FTIR Spectroscopy: Identifies characteristic peaks for C=O (1700–1720 cm⁻¹) and N-H (3200–3400 cm⁻¹) bonds .
    • TEM/EA: Validates purity and particle size distribution (e.g., 20–50 nm for analogous compounds) .

Basic: How do fluorinated substituents influence the compound’s physicochemical and biological properties?

Answer:
The 3,5-difluorophenyl group enhances:

  • Lipophilicity: Fluorine’s electron-withdrawing effect increases logP values (~2.4–3.1), improving membrane permeability .
  • Metabolic Stability: Fluorine reduces susceptibility to oxidative degradation by cytochrome P450 enzymes .
  • Target Binding: Fluorine’s van der Waals radius (1.47 Å) facilitates tight interactions with hydrophobic enzyme pockets, as observed in cannabinoid receptor modulators .

Advanced: How can computational methods like DFT optimize the synthesis and predict electronic properties?

Answer:

  • Reaction Pathway Optimization: Density Functional Theory (DFT) calculates activation energies for key steps (e.g., cyclization or fluorination), identifying optimal catalysts (e.g., Pd/C or CuI) and solvent systems (DMF or THF) .
  • Electronic Properties: HOMO-LUMO gaps (~4.5–5.2 eV) predict charge transfer efficiency, while electrostatic potential maps highlight nucleophilic/electrophilic sites for functionalization .
  • Solubility Prediction: COSMO-RS simulations correlate with experimental solubility in polar aprotic solvents (e.g., DMSO > 10 mg/mL) .

Advanced: What strategies resolve discrepancies in crystallographic data during structural analysis?

Answer:

  • Data Contradictions: Discrepancies in XRD patterns (e.g., atypical peak broadening) may arise from impurities or polymorphism.
    • Mitigation: Recrystallize using mixed solvents (e.g., ethanol/water) to obtain single crystals. Repeat XRD with synchrotron radiation for high-resolution data .
    • Validation: Cross-reference with FTIR (functional groups) and NMR (proton environment) to confirm structural integrity .

Basic: What analytical techniques characterize the compound’s purity and stability under storage conditions?

Answer:

  • HPLC: Quantifies purity (>95%) using C18 columns and UV detection (λ = 254 nm). Retention times (~8–10 min) are compared to standards .
  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 30 days) monitor decomposition via LC-MS. Carboxylic acid derivatives typically show <5% degradation under inert atmospheres .
  • Thermogravimetric Analysis (TGA): Confirms thermal stability up to 200°C, with mass loss correlating to dehydration or decarboxylation .

Advanced: How to design experiments to assess regioselectivity in cyclopenta[c]pyrazole functionalization?

Answer:

  • Isotopic Labeling: Use ¹³C-labeled precursors to track substitution patterns during cyclization .
  • Kinetic vs. Thermodynamic Control: Vary reaction temperatures (e.g., 25°C vs. 80°C) and monitor product ratios via NMR .
  • Computational Modeling: DFT-based transition state analysis predicts preferential attack at the pyrazole 4-position due to steric hindrance at the 5-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,5-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

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